molecular formula C11H16N4O2 B12612375 N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide CAS No. 919772-04-6

N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide

Cat. No.: B12612375
CAS No.: 919772-04-6
M. Wt: 236.27 g/mol
InChI Key: LBWLLRVZSJJCBB-UHFFFAOYSA-N
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Properties

CAS No.

919772-04-6

Molecular Formula

C11H16N4O2

Molecular Weight

236.27 g/mol

IUPAC Name

N-(2-aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide

InChI

InChI=1S/C11H16N4O2/c12-5-6-14-11(17)8-1-3-9(4-2-8)15-7-10(13)16/h1-4,15H,5-7,12H2,(H2,13,16)(H,14,17)

InChI Key

LBWLLRVZSJJCBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN)NCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with 2-aminoacetaldehyde diethyl acetal under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Diabetes Treatment

One of the most promising applications of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide derivatives is their role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in the pathogenesis of diabetes. A study identified a series of benzamide analogs that demonstrated significant protective effects on β-cells, with one compound exhibiting maximal protective activity at an effective concentration (EC50) of 0.1 μM .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has shown that certain derivatives can inhibit the growth of cancer cell lines, making them potential candidates for cancer therapeutics. For example, compounds derived from similar scaffolds have demonstrated selective cytotoxicity against colorectal carcinoma cells with lower IC50 values compared to standard treatments like 5-fluorouracil (5-FU) .

β-cell Protective Agents

A notable study focused on the design and synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, which were found to protect β-cells effectively against ER stress-induced apoptosis. This research highlighted the potential for developing new diabetes treatments based on these compounds .

Anticancer Compounds

Another investigation evaluated the anticancer activities of various N-substituted benzamide derivatives against human colorectal carcinoma cells (HCT116). The results indicated that specific modifications led to enhanced selectivity and potency compared to existing therapies .

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide involves the inhibition of autotaxin, an enzyme that produces lysophosphatidic acid. By inhibiting autotaxin, the compound reduces the levels of lysophosphatidic acid, thereby modulating various physiological and pathological processes. This inhibition can affect molecular targets and pathways involved in cancer progression, inflammation, and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide is unique due to its dual amino and oxo functional groups, which contribute to its specific inhibitory activity against autotaxin.

Biological Activity

N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide, also known by its CAS number 919772-04-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and cellular protection mechanisms. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}N4_{4}O2_{2}, with a molecular weight of approximately 236.27 g/mol. The compound features an amide linkage and aminoethyl groups that are crucial for its biological interactions.

PropertyValue
Molecular FormulaC11_{11}H16_{16}N4_{4}O2_{2}
Molecular Weight236.27 g/mol
CAS Number919772-04-6
LogP1.480

Anticancer Properties

Recent studies have investigated the anticancer potential of compounds structurally related to this compound. For instance, derivatives containing similar benzamide frameworks have shown significant inhibitory activity against various receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways. One study reported that compounds with the 4-(aminomethyl)benzamide fragment exhibited up to 92% inhibition of the epidermal growth factor receptor (EGFR) at low concentrations (10 nM) . This suggests that this compound could potentially function as a scaffold for developing novel anticancer agents.

Protection Against Endoplasmic Reticulum Stress

Another area of interest is the compound's role in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress, a condition linked to diabetes. A study identified analogs of benzamide derivatives that effectively protected β-cells against ER stress-induced dysfunction, achieving maximal protective activity at very low concentrations (EC50 = 0.1 ± 0.01 µM). This indicates that modifications to the benzamide structure can enhance its therapeutic potential in diabetes treatment .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through structure-activity relationship studies. Variations in substituents on the benzamide core influence both potency and selectivity for biological targets. For example, modifications that increase hydrophilicity have been shown to improve solubility and bioavailability, which are critical for drug development .

Case Studies

  • Anticancer Activity : In a study evaluating several benzamide derivatives, one compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to inhibition of key signaling pathways involved in cell proliferation .
  • Diabetes Treatment : A series of novel compounds derived from this compound were tested for their ability to protect β-cells from apoptosis induced by ER stress. One specific derivative showed over 90% protection at concentrations as low as 0.1 µM, marking it as a promising candidate for further development .

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